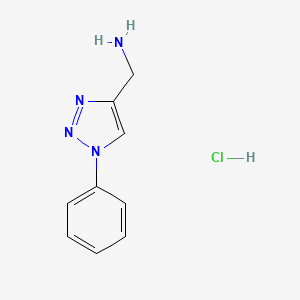

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Descripción

Structural Significance in Heterocyclic Chemistry

The structural architecture of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride embodies fundamental principles of heterocyclic chemistry through its sophisticated ring system and substitution pattern. The 1,2,3-triazole core represents one of the most important five-membered heterocyclic systems, characterized by three nitrogen atoms positioned adjacently within the ring structure. This arrangement creates a highly stable aromatic system with six π electrons delocalized around the ring, conferring exceptional chemical stability compared to other nitrogen-rich heterocycles. The phenyl substituent at the nitrogen-1 position introduces additional aromatic character and extends the conjugated system, while simultaneously providing steric and electronic influences that modulate the compound's overall chemical behavior.

The methanamine functionality attached to the carbon-4 position of the triazole ring introduces nucleophilic character and hydrogen bonding capabilities to the molecular structure. This aminomethyl group serves as a crucial structural element that can participate in various intermolecular interactions, including coordination with metal centers and hydrogen bonding networks. The hydrochloride salt formation occurs through protonation of the primary amine group, creating an ammonium chloride species that significantly enhances water solubility and crystalline stability. The resulting molecular architecture demonstrates how strategic substitution patterns can be employed to fine-tune the physical and chemical properties of heterocyclic compounds.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁ClN₄ | |

| Molecular Weight | 210.66 g/mol | |

| Triazole Ring Type | 1,2,3-triazole | |

| Substitution Pattern | 1-phenyl-4-aminomethyl | |

| Salt Form | Hydrochloride |

The electronic structure of this compound reflects the unique properties of 1,2,3-triazole systems, where the three nitrogen atoms create regions of high electron density that can interact with various electrophilic species. The aromatic character of both the triazole and phenyl rings contributes to the overall stability of the molecular framework, while the flexible aminomethyl chain provides conformational freedom that can be important for specific applications. Density functional theory calculations have demonstrated that similar triazole structures exhibit significant aromatic stabilization energy, contributing to their widespread utility in chemical research and applications.

Historical Development of 1,2,3-Triazole Research

The historical development of 1,2,3-triazole chemistry traces its origins to the late nineteenth and early twentieth centuries, when the fundamental cycloaddition reactions that would later enable the synthesis of compounds like this compound were first discovered. The conceptual framework for understanding these heterocyclic systems was substantially advanced through the pioneering work of Rolf Huisgen in the 1960s, who systematically investigated 1,3-dipolar cycloaddition reactions and established the mechanistic foundations for triazole formation. Huisgen's research demonstrated that azides could undergo cycloaddition reactions with alkynes to produce 1,2,3-triazole rings, although these early thermal reactions often yielded mixtures of regioisomers and required harsh reaction conditions.

The transformation of 1,2,3-triazole chemistry from an academic curiosity to a practical synthetic tool occurred with the development of copper-catalyzed azide-alkyne cycloaddition reactions in 2002. This breakthrough, independently reported by research groups led by Morten Meldal and Valery Fokin with Karl Barry Sharpless, provided a reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles under mild conditions with excellent regioselectivity. The copper-catalyzed methodology enabled the preparation of complex triazole structures, including those with phenyl and aminomethyl substituents like the compound under discussion, through straightforward synthetic protocols that could be performed on laboratory scales.

The period following the development of copper-catalyzed azide-alkyne cycloaddition witnessed explosive growth in 1,2,3-triazole research, as chemists recognized the potential of these reactions for creating diverse molecular architectures. The concept of "click chemistry" popularized by Sharpless emphasized the reliability, efficiency, and broad scope of triazole-forming reactions, leading to their adoption across multiple scientific disciplines. Research during the 2000s and 2010s focused extensively on developing new synthetic methodologies for accessing substituted 1,2,3-triazoles and exploring their applications in various fields including medicinal chemistry, materials science, and coordination chemistry.

Contemporary research in 1,2,3-triazole chemistry continues to expand the boundaries of what is achievable through these versatile heterocyclic systems. Modern synthetic approaches have enabled the preparation of increasingly complex triazole derivatives, including those with multiple substituents and functional groups that provide specific chemical and physical properties. The development of compounds like this compound represents the culmination of decades of methodological advancement, demonstrating how fundamental research in heterocyclic chemistry can lead to sophisticated molecular architectures with precisely controlled properties.

Position within the Triazole Compound Family

This compound occupies a specific position within the broader triazole compound family, which encompasses two primary structural isomers: 1,2,3-triazoles and 1,2,4-triazoles. The distinction between these isomeric forms lies in the positional arrangement of nitrogen atoms within the five-membered ring, with 1,2,3-triazoles featuring three adjacent nitrogen atoms and 1,2,4-triazoles having an interstitial carbon atom separating one nitrogen from the adjacent pair. This seemingly minor structural difference results in significantly different chemical properties, synthetic accessibility, and applications for each triazole class.

Within the 1,2,3-triazole subfamily, the compound under examination represents a 1,4-disubstituted derivative, meaning that substituents are attached to the nitrogen-1 and carbon-4 positions of the triazole ring. This substitution pattern is characteristic of products obtained through copper-catalyzed azide-alkyne cycloaddition reactions, which preferentially form 1,4-regioisomers rather than the alternative 1,5-substitution pattern. The specific combination of a phenyl group at position-1 and an aminomethyl group at position-4 creates a unique chemical entity within the extensive library of known 1,2,3-triazole derivatives.

Comparative analysis with related triazole compounds reveals the distinctive characteristics of this particular structure. For instance, the related compound (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride shares the same core aminomethyl-triazole framework but features an ethyl group instead of a phenyl substituent. This structural modification significantly alters the compound's electronic properties, steric requirements, and potential applications. Similarly, 4-amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid demonstrates how different functional groups can be incorporated into the triazole framework to achieve specific chemical properties.

| Compound Type | Structural Features | Molecular Formula | Key Characteristics |

|---|---|---|---|

| Target Compound | 1-phenyl-4-aminomethyl-1,2,3-triazole HCl | C₉H₁₁ClN₄ | Aromatic substitution + primary amine |

| Ethyl Analog | 1-ethyl-4-aminomethyl-1,2,3-triazole HCl | C₅H₁₁ClN₄ | Aliphatic substitution + primary amine |

| Carboxylic Analog | 1-phenyl-4-amino-5-carboxyl-1,2,3-triazole | C₉H₈N₄O₂ | Aromatic substitution + carboxylic acid |

| Trifluoromethyl Analog | 1-[4-trifluoromethylphenyl]methyl-triazol-4-amine HCl | Variable | Electron-withdrawing aromatic system |

The positioning of this compound within the triazole family hierarchy also reflects its synthetic accessibility and potential for further chemical modification. The compound serves as both an end product of sophisticated synthetic chemistry and a potential intermediate for accessing more complex molecular architectures. The presence of both aromatic and aliphatic amine functionalities provides multiple sites for potential chemical transformations, including acylation, alkylation, and coordination chemistry applications.

Theoretical Significance of Aminomethyl-substituted Triazoles

The theoretical significance of aminomethyl-substituted triazoles, exemplified by this compound, extends beyond their structural novelty to encompass fundamental principles of molecular design and chemical reactivity. Density functional theory calculations have revealed that triazole rings exhibit remarkable aromatic stabilization, with the three nitrogen atoms contributing to a highly stable electronic configuration that resists chemical degradation. The incorporation of aminomethyl substituents introduces additional complexity to these electronic systems, creating molecules with both electron-rich aromatic character and nucleophilic amine functionality.

Computational studies of similar aminomethyl-triazole structures have demonstrated the importance of intramolecular hydrogen bonding in determining molecular conformation and reactivity. Research has shown that the presence of aminomethyl groups can lead to the formation of stabilizing intramolecular hydrogen bonds, with distances typically ranging from 2.48 to 2.64 Ångstroms depending on the specific substitution pattern and electronic environment. These interactions can significantly influence the three-dimensional structure of the molecule and its ability to participate in intermolecular interactions with other chemical species.

The electronic properties of aminomethyl-substituted triazoles have been extensively studied using time-dependent density functional theory calculations, which provide insights into their potential applications in materials science and photochemistry. These theoretical investigations have revealed that the combination of aromatic triazole rings with aliphatic amine substituents creates molecules with interesting optical properties and potential for light absorption applications. The specific electronic transitions observed in these systems are influenced by both the aromatic character of the triazole ring and the electron-donating properties of the aminomethyl group.

Mechanistic studies have highlighted the theoretical importance of aminomethyl-substituted triazoles as ligands in coordination chemistry and as enzyme inhibitors in biological systems. The theoretical framework for understanding these interactions involves the recognition that triazole nitrogen atoms can serve as electron pair donors for coordination with metal centers, while aminomethyl groups can participate in hydrogen bonding networks with biological macromolecules. This dual functionality makes aminomethyl-substituted triazoles particularly valuable as theoretical models for understanding complex chemical and biological interactions.

Propiedades

IUPAC Name |

(1-phenyltriazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h1-5,7H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJCRPQLOKWYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384431-41-7 | |

| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The interaction with enzymes such as cytochrome P450 can lead to alterations in metabolic processes, highlighting its potential as a biochemical tool for studying enzyme function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can modulate the activity of key signaling molecules, leading to changes in cell proliferation and apoptosis. Additionally, this compound has been observed to affect gene expression profiles, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and degradation profile must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without adverse outcomes. At higher doses, toxic effects can be observed, including alterations in liver and kidney function. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. These localization patterns are crucial for understanding the compound’s mechanism of action.

Actividad Biológica

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, a compound with the molecular formula CHN·HCl and a molecular weight of 210.67 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | CHN·HCl |

| Molecular Weight | 210.67 g/mol |

| Appearance | White powder |

| Storage Temperature | Room temperature |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Triazole compounds are known to exhibit a range of activities including:

- Antiviral Activity : Research indicates that triazole derivatives can inhibit viral replication. For instance, studies have shown that similar triazole compounds can reduce the infectivity of influenza viruses significantly, suggesting potential applications in antiviral therapies .

- Anticancer Properties : Triazole derivatives have been explored for their anticancer effects. They may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Antiviral Activity : A study assessed the antiviral efficacy of triazole-containing derivatives against influenza viruses. The results indicated that certain derivatives could reduce viral infectivity by over 90%, demonstrating their potential as virucidal agents .

Anticancer Potential : Another investigation focused on the synthesis and evaluation of triazole derivatives for anticancer activity. The study found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is highly dependent on their structural features. Modifications at specific positions on the triazole ring can enhance or diminish their efficacy. For example:

- The presence of electron-donating groups at the para position on the phenyl ring has been shown to improve antiviral activity.

- Conversely, bulky substituents may hinder interaction with biological targets, reducing efficacy.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Substituent Effects on Solubility: The phenyl group in the target compound contributes to hydrophobicity, necessitating polar solvents like methanol for reactions . In contrast, oxetane or allyl substituents enhance polarity, improving aqueous solubility . Liquid analogs (e.g., butenyl derivative) offer handling advantages in solution-phase synthesis .

Reactivity and Applications :

- The phenyltriazole core is pivotal in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages . Allyl and butenyl derivatives expand utility in polymer chemistry or bioconjugation .

- Imidazole-based analogs (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine) may exhibit distinct binding modes in enzyme inhibition due to altered π-π stacking and hydrogen-bonding capabilities .

- Thiophene-containing analogs could serve as redox-active scaffolds or metalloenzyme inhibitors .

Métodos De Preparación

Synthesis Overview

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride generally proceeds via the following key steps:

- Preparation of an alkyne or propargylamine derivative as a precursor.

- Formation of an azide intermediate or use of an aryl azide.

- Copper(I)-catalyzed azide-alkyne cycloaddition (“click reaction”) to form the 1,2,3-triazole ring.

- Post-cycloaddition modifications including amine deprotection or salt formation to yield the hydrochloride.

Detailed Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This step is the core of the synthesis, allowing regioselective formation of the 1,2,3-triazole ring.

-

- Terminal alkyne derivative (e.g., 1-phenylprop-2-yn-1-amine or its protected form).

- Aryl azide or benzyl azide.

- Copper catalyst system: CuSO4·5H2O with sodium ascorbate or CuI with triethylamine.

- Solvent: mixture of acetone/water or acetonitrile.

- Temperature: room temperature to 50°C.

- Reaction time: 3 hours typically.

-

- The alkyne and azide are combined in the presence of catalytic copper and reducing agent.

- The reaction proceeds smoothly to afford the triazole ring with high regioselectivity at the 1,4-position.

- After completion (monitored by TLC), the mixture is worked up by extraction and purified by chromatography.

Preparation of Alkyne and Azide Precursors

Formation of Hydrochloride Salt

- After the triazole amine is synthesized, treatment with hydrochloric acid in methanol or aqueous media produces the hydrochloride salt.

- This step often involves heating (e.g., 70°C for 18 hours) followed by extraction and basification to isolate the free amine, then acidification to form the hydrochloride salt.

Representative Experimental Data

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of N-(1-phenylprop-2-yn-1-yl)acetamide | 3.0 N HCl, 70°C, 18 h | Not specified | Produces 1-phenylprop-2-yn-1-amine |

| Click reaction (CuSO4/Na ascorbate) | Acetone/water (1:2), RT, 3 h | 76–87 | High regioselectivity, mild conditions |

| Purification by column chromatography | Hexane/ethyl acetate (4:6) | — | Yields analytically pure product |

| Formation of hydrochloride salt | 3.0 N HCl in methanol, 70°C, 18 h | — | Isolates stable hydrochloride salt |

Analytical Characterization Supporting Preparation

-

- Infrared (IR) spectra show characteristic triazole and amine bands.

- Nuclear Magnetic Resonance (1H and 13C NMR) confirms the structure with diagnostic chemical shifts for triazole protons (~δ 8.0 ppm) and aromatic protons.

- Mass spectrometry (HRMS) confirms molecular weight and formula.

Summary of Key Research Findings

- The copper-catalyzed azide-alkyne cycloaddition is the most reliable and efficient method for synthesizing 1,2,3-triazole derivatives including this compound.

- The method is operationally simple, proceeds under mild conditions, and provides excellent yields.

- The hydrochloride salt formation stabilizes the amine for isolation and further applications.

- The preparation methods have been validated by multiple spectroscopic and chromatographic techniques ensuring high purity and reproducibility.

Q & A

Q. What are the optimal synthetic routes for (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, an alkyne-functionalized benzylamine derivative can react with an azide-containing phenyl precursor under alkaline conditions to form the triazole core . Alternatively, multi-step protocols starting from 4-methoxyaniline involve sequential azide formation, propargylation, and cyclization, followed by hydrochloride salt formation . Key parameters include reaction temperature (60–80°C), catalyst loading (e.g., CuSO₄·5H₂O/sodium ascorbate), and purification via recrystallization or column chromatography .

Q. How is the compound characterized to confirm its purity and structural integrity?

Standard characterization includes:

- NMR spectroscopy : and NMR to verify proton environments and carbon backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHClFN requires [M+H] = 229.0754) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen bonding patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

The triazole moiety acts as a bioisostere for ester or amide groups, enhancing metabolic stability. It is used in:

- Antimicrobial agents : Derivatives exhibit activity against bacterial/fungal pathogens via target disruption (e.g., enzyme inhibition) .

- CNS therapeutics : As GPCR allosteric modulators, triazolyl methanamines are explored for neurological disorders .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in IC values or efficacy may arise from:

- Purity differences : Impurities (e.g., unreacted intermediates) can skew bioassay results. Use HPLC-MS to verify batch consistency .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, antimicrobial testing should follow CLSI guidelines .

- Stereochemical factors : Chiral impurities (if present) can alter target binding. Enantiomeric resolution via chiral HPLC or asymmetric synthesis is recommended .

Q. What computational methods predict the binding affinity of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with targets (e.g., bacterial enzymes or GPCRs). Focus on triazole-metal coordination and hydrogen bonding .

- MD simulations : GROMACS or AMBER assess binding stability over time, highlighting key residues (e.g., active-site lysine or aspartate) .

- QSAR models : Use substituent electronic parameters (Hammett σ) to correlate structural features (e.g., phenyl ring substituents) with activity .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances:

- Solubility : Increased polarity improves aqueous solubility for in vitro assays.

- Stability : Protonation of the amine reduces oxidation susceptibility.

- Bioavailability : Salt forms often improve pharmacokinetic profiles in preclinical models. Comparative studies between freebase and salt forms should include dissolution testing and stability assays under accelerated conditions (40°C/75% RH) .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

- SAR studies : Modify substituents on the phenyl or triazole groups. For example, electron-withdrawing groups (e.g., -Cl, -F) may enhance antimicrobial activity .

- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to target tissue-specific release .

- Crystallographic data : SHELXL-refined structures guide rational design to avoid off-target interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound?

- Range-finding assays : Start with broad concentrations (0.1–100 µM) in cell-based or enzymatic assays.

- EC/IC determination : Use 8–12 dose points in triplicate, analyzed via nonlinear regression (e.g., GraphPad Prism).

- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) .

Q. What crystallographic parameters are critical for refining the compound’s structure with SHELXL?

Q. How can NMR data distinguish between regioisomers or tautomeric forms?

- NMR coupling constants : J values for triazole protons (e.g., 1,2,3-triazole vs. 1,2,4-triazole) differ significantly.

- NOESY : Spatial proximity between triazole and phenyl protons confirms regiochemistry.

- Dynamic NMR : Temperature-dependent studies identify tautomeric equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.